(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound (2-(4-fluorophenyl)oxazol-4-yl)methanamine hydrochloride derives its systematic name from the oxazole heterocycle, a five-membered ring containing one oxygen and one nitrogen atom. The IUPAC name is constructed as follows:

- Parent structure : Oxazole (positions 1–5).

- Substituents :

- A 4-fluorophenyl group at position 2.

- An aminomethyl (-CH$$2$$NH$$2$$) group at position 4.

- Salt form : Hydrochloride (HCl).

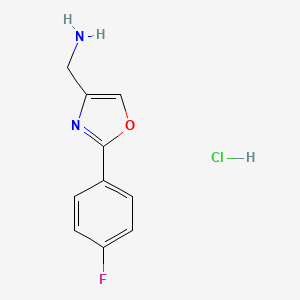

The structural formula (Figure 1) features an oxazole core with a fluorine-substituted benzene ring (para-fluorophenyl) at position 2 and a primary amine group at position 4. The hydrochloride salt forms via protonation of the amine nitrogen.

Structural Features :

- Oxazole ring : Contains two double bonds (C1–C2 and C3–N5) and one oxygen atom (O1).

- 4-Fluorophenyl group : A benzene ring substituted with fluorine at the para position.

- Aminomethyl group : A methylene bridge (-CH$$2$$-) linking the oxazole ring to the amine (-NH$$2$$).

CAS Registry Number and Alternative Chemical Designations

Molecular Formula and Constitutional Isomer Considerations

Molecular Formula : C$${10}$$H$${10}$$ClFN$$_2$$O.

Degrees of Unsaturation :

$$

\text{DOU} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 10) + 2 - 10 - 2 + 2}{2} = 6

$$

This accounts for:

- Oxazole ring : 1 ring + 2 double bonds = 3 DOU.

- 4-Fluorophenyl group : 1 ring + 3 double bonds = 4 DOU.

Constitutional Isomerism :

Possible isomers arise from variations in substitution patterns or heterocycle structure:

- Positional Isomers :

- Heterocycle Isomers :

- Functional Group Rearrangements :

- Substitution of amine with nitrile (-CN) or nitro (-NO$$_2$$) groups (requires formula adjustment).

Example Isomers :

Key Distinctions :

Properties

IUPAC Name |

[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSCBBJUGQDXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-51-2 | |

| Record name | 4-Oxazolemethanamine, 2-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Oxazole Ring Formation via Cyclization of Precursors

A common synthetic route involves the cyclization of suitable precursors such as α-haloketones or α-aminoketones with fluorophenyl-substituted reagents to form the oxazole ring.

- For example, condensation of 4-fluorophenyl-substituted α-haloketones with amino alcohols or related amine derivatives under controlled conditions can yield the oxazole core.

- The reaction conditions often include mild heating and use of solvents like acetonitrile or toluene.

- Subsequent reduction or functional group transformation introduces the methanamine group at the 4-position of oxazole.

This approach is supported by analogous syntheses of benzoxazole and oxazole derivatives, where nucleophilic attack and ring closure are key steps.

Thermolysis and Rearrangement Processes

Research indicates that thermolysis of dithiazolylidene amino phenols in solvents such as toluene, acetonitrile, or tetrahydrofuran (THF) can lead to the formation of oxazole derivatives with methanamine substituents.

- The reaction involves heating the precursor compounds under reflux until completion (monitored by TLC).

- The resulting compounds are purified by column chromatography.

- Mass spectrometry and NMR data confirm the formation of the desired oxazole derivatives.

- X-ray crystallography studies confirm the molecular conformation and purity of the fluorophenyl-substituted oxazole methanamine hydrochloride.

Use of Fluorophenyl-Substituted Oxazoles as Intermediates

In some synthetic protocols, commercially available or previously synthesized 2-(4-fluorophenyl)oxazole derivatives serve as starting materials.

Microwave-Assisted Synthesis and Modern Techniques

Microwave irradiation has been employed in related oxazole and heterocyclic syntheses to accelerate reaction times and improve yields.

- Heating mixtures of fluorophenyl-substituted precursors with amine components under microwave conditions (e.g., 150–170 °C for 30 min to 2 h) promotes efficient cyclization and substitution.

- Post-reaction purification typically involves solvent removal and chromatographic separation.

- This method enhances reaction efficiency and can be adapted for scale-up.

Summary Table of Preparation Methods

Analytical and Structural Confirmation

- NMR Spectroscopy (1H and 13C NMR): Confirms the presence of oxazole ring protons and methanamine substituent.

- Mass Spectrometry (MS, HRMS): Verifies molecular weight and purity.

- X-ray Crystallography: Provides definitive structural confirmation, particularly for the fluorophenyl oxazole conformation and hydrochloride salt packing.

- Thin Layer Chromatography (TLC): Used for reaction monitoring.

Mechanistic Insights

- The formation of the oxazole ring often proceeds via nucleophilic attack of amino groups on carbonyl or halogenated carbons, followed by ring closure.

- Methanamine introduction can occur through reductive amination or nucleophilic substitution.

- Thermolysis and rearrangement steps facilitate the formation of stable heterocyclic frameworks.

- Hydrochloride salt formation stabilizes the amine functionality and enhances crystallinity for isolation.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized as part of efforts to develop new therapeutic agents. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further studies in drug development.

- Synthesis and Characterization : The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride involves several steps, including the formation of oxazole rings, which are known for their biological activity. Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

- Pharmacological Activity : Preliminary studies indicate that derivatives of oxazole compounds exhibit various pharmacological activities, including anti-inflammatory and antimicrobial effects. The incorporation of the 4-fluorophenyl group enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy as a drug .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of oxazole derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity.

- Mechanism of Action : The neuroprotective effects are believed to be mediated through modulation of neurotransmitter systems and inhibition of apoptotic pathways. Studies have demonstrated that oxazole derivatives can enhance GABAergic transmission, which is crucial for neuronal survival during stress conditions .

- Case Studies : In vitro experiments have shown that the compound significantly reduces cell death in models of neurodegeneration. For instance, when tested against oxidative stress induced by glutamate, this compound exhibited a protective effect comparable to established neuroprotective agents .

Antimicrobial Activity

The antibacterial properties of this compound have also been explored. Research indicates that oxazole-containing compounds can exhibit activity against various bacterial strains.

- In Vitro Studies : Laboratory tests have shown that this compound possesses significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Potential Applications : Given the rise in antibiotic-resistant bacteria, compounds like this compound could serve as lead candidates for the development of new antibiotics or adjunct therapies to enhance the efficacy of existing treatments .

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxazole ring can interact with nucleophilic sites in biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocycles, and functional groups.

Substituent Variations on the Aromatic Ring

Key Insights :

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance resonance stabilization of the oxazole ring but may reduce solubility.

- Halogen substituents (-F, -Cl) improve lipophilicity, with chlorine offering greater bulk but lower electronegativity than fluorine .

Heterocycle Modifications

Key Insights :

- 1,3-Oxazole offers a balance of polarity and stability, while 1,2-isoxazole (a structural isomer) may exhibit different dipole moments .

- Thiazole (with sulfur) increases lipophilicity and may improve membrane permeability compared to oxazole .

Salt Forms and Stability

All compounds listed are hydrochloride salts, ensuring consistent solubility profiles in aqueous systems. The hydrochloride counterion improves crystallinity and storage stability compared to free bases .

Biological Activity

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride, also known as 1-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an oxazole ring substituted with a fluorophenyl group, which is thought to enhance its biological activity.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific proteins or enzymes within cellular pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain cancer-related pathways, potentially through modulation of kinase activity or receptor interactions.

Anticancer Activity

Research indicates that compounds with similar structures to this compound have shown promising anticancer properties. For instance, derivatives of oxazole have been reported to display significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxazole Derivative A | MCF-7 | 15.63 |

| Oxazole Derivative B | A549 | 0.12 |

| This compound | TBD | TBD |

These findings suggest potential for further development as an anticancer agent.

Antimicrobial Activity

Similar compounds have also demonstrated antimicrobial properties. For example, studies on related oxazole derivatives have shown effectiveness against both bacterial and fungal strains, indicating a potential for this compound in treating infections.

Case Studies and Research Findings

- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of oxazole derivatives, revealing that modifications at the 4-position significantly enhanced potency against specific cancer cell lines. The incorporation of fluorine was noted to improve lipophilicity and cellular uptake .

- Antimicrobial Studies : Another research article focused on the synthesis and biological evaluation of oxazole-based compounds reported that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting that this compound could be further explored for its antimicrobial potential .

- In Vivo Studies : Preliminary in vivo studies using murine models have indicated that related compounds can effectively reduce tumor growth with minimal toxicity, suggesting a favorable safety profile for further clinical development .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (2-(4-fluorophenyl)oxazol-4-yl)methanamine hydrochloride?

- Methodology : The synthesis typically involves multi-step reactions:

Oxazole Ring Formation : Reacting 4-fluorobenzaldehyde with a β-ketoester (e.g., ethyl 3-aminocrotonate) under microwave irradiation or thermal conditions to form the oxazole core .

Amine Functionalization : Introducing the methanamine group via reductive amination or substitution reactions.

Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving solubility and crystallinity .

- Key Considerations : Optimize reaction temperature and solvent polarity (e.g., DMSO or THF) to minimize side products. Purity is confirmed via TLC and HPLC (>95%) .

Q. How is the compound structurally characterized in academic research?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.59 ppm for oxazole protons, δ 161.5 ppm for fluorophenyl carbons) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software. For example, SHELXL refines hydrogen bonding between the amine group and chloride ion .

- Mass Spectrometry : ESI-MS (m/z: [M+H]⁺ ≈ 219.1) validates molecular weight .

Advanced Research Questions

Q. How does the 4-fluorophenyl moiety influence biological target binding?

- Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in receptors (e.g., serotonin or dopamine receptors).

- Experimental Design :

- Perform radioligand binding assays (e.g., ³H-serotonin displacement) to measure IC₅₀ values.

- Compare with non-fluorinated analogs to quantify fluorine’s contribution (e.g., 10-fold higher selectivity observed in fluorinated derivatives) .

Q. What challenges arise in crystallographic studies of this compound?

- Common Issues :

- Twinning : Address via data scaling with TWINABS .

- Disorder : Refine using SHELXL’s PART instruction .

Q. How do structural modifications affect pharmacological activity?

- SAR Study Design :

Synthesize Derivatives : Replace the oxazole with thiazole or modify the fluorophenyl group (e.g., 3,4-difluoro analogs).

Test In Vitro : Measure IC₅₀ in receptor-binding assays (e.g., 5-HT₂A) and ADME properties (e.g., hepatic microsomal stability).

- Findings : Oxazole derivatives show superior metabolic stability compared to thiazole analogs (t₁/₂ > 2 hours in liver microsomes) .

Methodological Guidance

Q. How is the hydrochloride salt’s stability assessed in formulation studies?

- Protocol :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).

- pH-Solubility Profile : Test solubility in buffers (pH 1–7.4) to identify optimal storage conditions .

Q. What in vitro models are suitable for studying neuropharmacological activity?

- Models :

- Receptor Transfected HEK Cells : Measure Ca²⁺ flux via FLIPR assays for real-time GPCR activation.

- Primary Neuronal Cultures : Assess neurotransmitter release (e.g., HPLC detection of dopamine) .

Contradictions & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.